![molecular formula C42H79NO8 B1259515 (9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide](/img/structure/B1259515.png)
(9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucosylceramide (D18:1/9Z-18:1), also known as b-D-glucosyl-N-(oleoyl)sphing-4-enine or glccer(D18:1/18:1(9Z)), belongs to the class of organic compounds known as glycosyl-n-acylsphingosines. Glycosyl-N-acylsphingosines are compounds containing a sphingosine linked to a simple glucosyl moiety. Glucosylceramide (D18:1/9Z-18:1) is considered to be a practically insoluble (in water) and relatively neutral molecule. Glucosylceramide (D18:1/9Z-18:1) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as blood and breast milk. Within the cell, glucosylceramide (D18:1/9Z-18:1) is primarily located in the membrane (predicted from logP) and endosome. Glucosylceramide (D18:1/9Z-18:1) can be biosynthesized from oleic acid.
Beta-D-glucosyl-N-(oleoyl)sphingosine is an N-acyl-beta-D-galactosylsphingosine where the ceramide N-acyl group is specified as oleoyl. It derives from an oleic acid.
Wissenschaftliche Forschungsanwendungen
Nanoemulsions for Hydrophobic Actives
A study analyzed the dispersion of highly hydrophobic actives, including a ceramide-like molecule structurally similar to (9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide, using oil-in-water nanoemulsions. This approach aimed to create stable, safe aqueous-based formulations enhancing the penetration of active compounds in cosmetics (Guzmán et al., 2021).
Microemulsions for Hydrophobic Molecules
Another research focused on dispersing hydrophobic molecules like ceramide-like molecules using oil-in-water microemulsions. This methodology was tested using different oils to obtain stable formulations that might improve the bioavailability of such molecules, potentially benefitting cosmetic and pharmaceutical applications (Fernández-Peña et al., 2021).
Synthesis of Natural Cerebrosides
The total synthesis of natural cerebrosides structurally related to the compound was reported. This synthesis, originally from Euphorbiaceae, illustrates the chemical process of creating similar complex molecules (Cateni et al., 2007).
Fatty (Co)Polyamides for UV Coating
Research into the synthesis and physicochemical properties of new fatty (co)polyamides used as potential UV powder coatings involved the use of monomers related to the compound of interest. These polymers are anticipated for use in bio-based UV powder coatings for heat-sensitive substrates (Rejaibi et al., 2015).
Antimicrobial Agents
A study designed and synthesized fatty acid amides, which included compounds structurally similar to (9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide. These compounds were evaluated for their antimicrobial activity, with some showing significant effectiveness (Nengroo et al., 2021).
Eigenschaften
Produktname |
(9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide |
|---|---|
Molekularformel |
C42H79NO8 |
Molekulargewicht |
726.1 g/mol |
IUPAC-Name |
(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide |
InChI |
InChI=1S/C42H79NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,35-37,39-42,44-45,47-49H,3-16,19-28,30,32-34H2,1-2H3,(H,43,46)/b18-17-,31-29+/t35-,36+,37+,39+,40-,41+,42+/m0/s1 |
InChI-Schlüssel |
MVGFIPNJBNBHNC-HVFXMTMESA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC/C=C\CCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC=CCCCCCCCC)O |
Physikalische Beschreibung |
Solid |
Löslichkeit |
Insoluble |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



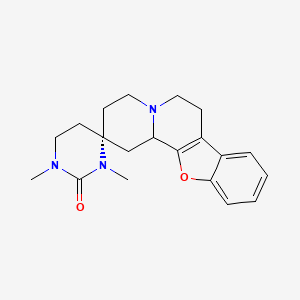
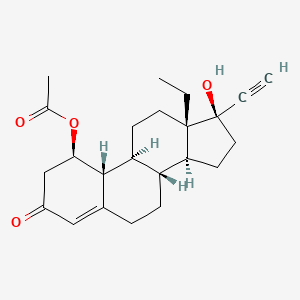
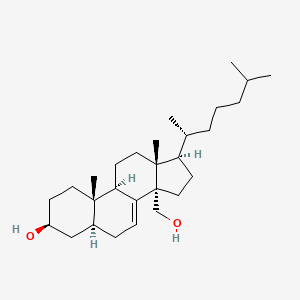



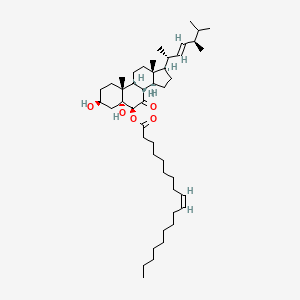
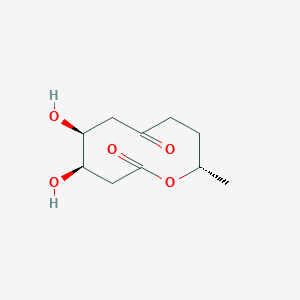
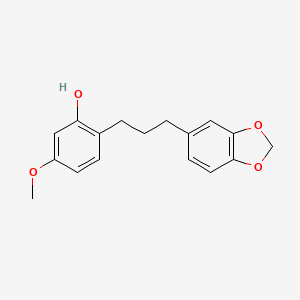
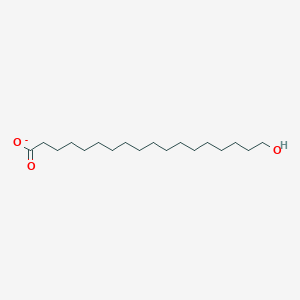

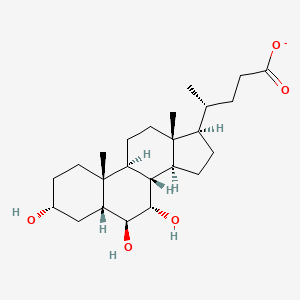
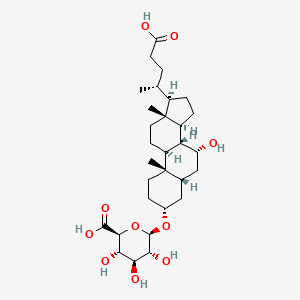
![[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1259455.png)